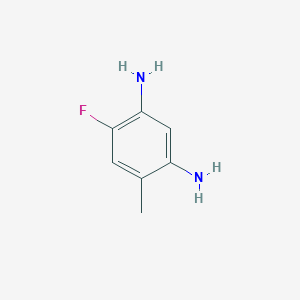

4-Fluoro-6-methylbenzene-1,3-diamine

Vue d'ensemble

Description

4-Fluoro-6-methylbenzene-1,3-diamine, also known as 4F-MDA, is a chemical compound that belongs to the class of substituted amphetamines. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.

Applications De Recherche Scientifique

Synthesis and Biological Activity

4-Fluoro-6-methylbenzene-1,3-diamine is utilized in the synthesis of structurally complex phosphazene compounds, demonstrating significant antimicrobial and cytotoxic activities. For instance, its derivative showed activity against S. aureus and exhibited cytotoxicity against fibroblast and breast cancer cells, suggesting its potential in developing antimicrobial and cancer therapeutic agents (Elmas et al., 2020). Additionally, fluorinated Schiff bases derived from 1,2,4-triazoles, synthesized using 4-fluoro analogs, displayed promising antiproliferative effects against several cancer cell lines, highlighting its role in cancer research (Kumar et al., 2013).

Material Science and Engineering

In the field of materials science, 4-Fluoro-6-methylbenzene-1,3-diamine contributes to the development of polyimides with high thermal stability and glass transition temperatures. These materials, synthesized from diamines including 4-fluoro derivatives, exhibit enhanced properties suitable for high-performance engineering applications, such as advanced electronics and coatings, due to their amorphous nature and low water absorption rates (Morikawa et al., 2012). Furthermore, the synthesis of poly(keto ether ether amide)s using diamines showcases the thermal stability and solubility of these polymers, expanding their applications in polymer semiconductors (Sabbaghian et al., 2015).

Structural and Thermal Properties

The exploration of densities, viscosities, and thermal decomposition kinetics of compounds derived from 4-Fluoro-6-methylbenzene-1,3-diamine provides fundamental insights into their physicochemical properties. These studies are crucial for understanding solute-solvent interactions, designing better solvent systems, and improving the thermal stability of materials for various industrial applications (Zhu et al., 2014). Additionally, the investigation of vaporization enthalpies of fluorinated compounds, including those derived from 4-fluoro analogs, aids in the development of more efficient and environmentally friendly solvent systems and materials (Verevkin et al., 2014).

Propriétés

IUPAC Name |

4-fluoro-6-methylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMWAWDEZPFUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015734 | |

| Record name | 2,4-Diamino-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-6-methylbenzene-1,3-diamine | |

CAS RN |

141922-20-5 | |

| Record name | 2,4-Diamino-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one](/img/structure/B2602947.png)

![(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2602956.png)